molecular formula C13H22N2S B7639928 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine

Cat. No. B7639928
M. Wt: 238.39 g/mol
InChI Key: DOFWPQKPDSJUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine, also known as CPP-115, is a synthetic compound that has been gaining attention in scientific research. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain.

Mechanism of Action

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine works by inhibiting GABA transaminase, which is responsible for breaking down GABA. This leads to an increase in GABA levels in the brain, which can have various effects on neurotransmission. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons. By increasing GABA levels, this compound can have anxiolytic, anticonvulsant, and analgesic effects. Additionally, GABA is involved in the reward pathway of the brain, and increasing GABA levels may reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been shown to increase GABA levels in the brain, which can have various effects on neurotransmission. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise manipulation of GABA levels in the brain. Additionally, this compound has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is selective for GABA transaminase inhibition, it may interact with other enzymes or receptors in the brain.

Future Directions

There are many potential future directions for research on 1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine. One area of interest is in its potential for treating addiction. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could explore its potential for treating various types of addiction. Additionally, further research could explore the potential of this compound for treating cognitive disorders, such as Alzheimer's disease and schizophrenia. Finally, research could explore the potential of this compound for treating other neurological disorders, such as epilepsy and anxiety disorders.
Conclusion
This compound is a synthetic compound that has been gaining attention in scientific research for its potential therapeutic applications. It is a potent and selective inhibitor of GABA transaminase, which can increase GABA levels in the brain. This compound has been shown to have anxiolytic, anticonvulsant, and analgesic effects, as well as potential for treating addiction and cognitive disorders. While there are some limitations to its use in lab experiments, this compound has many potential future directions for research.

Synthesis Methods

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine can be synthesized through a series of chemical reactions. The starting material is cyclopropylamine, which is reacted with 2-bromoacetone to form 1-cyclopropylpropan-2-one. This intermediate is then reacted with 3-(4-methyl-1,3-thiazol-2-yl)propylamine to form this compound. The synthesis method has been optimized to produce high yields and purity of this compound.

Scientific Research Applications

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been studied for its potential in treating addiction, as GABA is involved in the reward pathway of the brain. Additionally, this compound has been studied for its potential in treating cognitive disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2S/c1-3-12(11-6-7-11)14-8-4-5-13-15-10(2)9-16-13/h9,11-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFWPQKPDSJUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)NCCCC2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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